Eucomol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Eucomol is a natural compound classified under the flavonoid family. It is primarily isolated from the ethanolic extract of Dracaena cochinchinensis. This compound has garnered attention due to its potent cytotoxic properties, particularly against certain cancer cell lines such as KKU-M156 and HepG2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eucomol can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the cyclization of chalcones under acidic or basic conditions, followed by oxidation and methylation steps to yield the final product .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly from Dracaena cochinchinensis. The process includes the following steps:

Extraction: The plant material is subjected to ethanol extraction.

Purification: The crude extract is purified using chromatographic techniques such as column chromatography.

Isolation: this compound is isolated from the purified extract through crystallization or other separation methods.

Analyse Chemischer Reaktionen

Types of Reactions: Eucomol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers and esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydrothis compound and related compounds.

Substitution: this compound ethers and esters.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

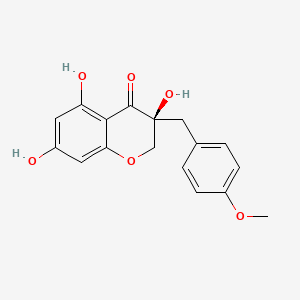

Eucomol is classified as a homoisoflavonoid, characterized by a chroman-4-one backbone with specific hydroxyl and methoxy substituents. Its unique structure contributes to its biological activity, making it a subject of interest in pharmacological research. The compound exhibits various mechanisms of action that are crucial for its therapeutic potential.

Biological Activities

Research has demonstrated that this compound possesses several significant biological activities:

- Antioxidant Properties : this compound has shown strong antioxidant effects, which can protect cells from oxidative stress and damage.

- Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi .

- Anti-inflammatory Effects : this compound may reduce inflammation, which is beneficial in managing chronic inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Studies have indicated that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Pharmacology

In pharmacology, this compound is being researched for its potential applications in drug development. Its ability to modulate various biological pathways makes it a promising candidate for:

- Anticancer Drugs : Its cytotoxic effects against cancer cells suggest potential use in chemotherapy regimens.

- Antimicrobial Agents : Due to its efficacy against bacterial and fungal pathogens, this compound could be developed into new antimicrobial therapies.

Nutraceuticals

This compound's health benefits position it well within the nutraceutical industry. It can be incorporated into dietary supplements aimed at enhancing overall health due to its antioxidant and anti-inflammatory properties.

Cosmetics

The antioxidant properties of this compound make it suitable for cosmetic formulations aimed at skin protection and anti-aging effects.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products .

- Cancer Research : In vitro studies revealed that this compound induced apoptosis in human lung cancer cells (A549), showcasing its potential role in cancer therapeutics .

Wirkmechanismus

Eucomol exerts its effects primarily through the induction of oxidative stress in cancer cells. It elevates reactive oxygen species (ROS) levels, leading to cellular apoptosis. The compound targets mitochondrial pathways, triggering programmed cell death in cancer cells while sparing normal cells .

Vergleich Mit ähnlichen Verbindungen

Eucomin: Another flavonoid with similar cytotoxic properties.

Dihydroeucomin: A reduced form of Eucomol with comparable biological activities.

Kaempferol: A flavonoid with antioxidant and anti-cancer properties.

Uniqueness of this compound: this compound stands out due to its potent cytotoxicity against specific cancer cell lines and its ability to induce apoptosis through oxidative stress mechanisms. Its unique structure and biological activity make it a valuable compound for further research and development in medicinal chemistry .

Biologische Aktivität

Eucomol is a homoisoflavonoid compound primarily extracted from the plant Eucomis comosa, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant properties.

1. Anti-Cancer Properties

This compound has been investigated for its anti-cancer effects in various studies. Research indicates that it exhibits cytotoxicity against several cancer cell lines, including:

- Breast Cancer (MCF-7 cells) : this compound demonstrated an IC50 value of approximately 12.5 µg/mL, indicating significant cytotoxic effects.

- Lung Cancer (A549 cells) : The compound showed an IC50 of 15 µg/mL, suggesting its potential as a therapeutic agent in lung cancer treatment.

Table 1: Summary of Anti-Cancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis | |

| A549 | 15 | Cell cycle arrest | |

| HT-29 | 20 | Inhibition of proliferation |

2. Anti-Inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, thus reducing inflammation.

Table 2: Anti-Inflammatory Activity of this compound

| Model | Concentration (µg/mL) | Effect | Reference |

|---|---|---|---|

| RAW 264.7 Cells | 10 | Decreased TNF-α levels | |

| LPS-stimulated Cells | 5 | Reduced IL-6 production |

3. Antioxidant Activity

This compound has demonstrated significant antioxidant activity, which contributes to its protective effects against oxidative stress-related diseases. The compound exhibits free radical scavenging activity, measured using DPPH and ABTS assays.

Table 3: Antioxidant Activity of this compound

Case Study: Cytotoxicity Against Cancer Cells

In a controlled study examining the cytotoxic effects of this compound on various cancer cell lines, researchers found that treatment with this compound led to significant cell death in both breast and lung cancer cells. The study utilized flow cytometry to assess apoptosis rates, confirming that this compound induces programmed cell death through mitochondrial pathways.

Research Findings on Mechanisms

Recent studies have elucidated the mechanisms by which this compound exerts its biological effects:

- Apoptosis Induction : this compound activates caspase pathways leading to apoptosis in cancer cells.

- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G2/M phase, preventing further proliferation.

These findings suggest that this compound's multifaceted biological activities make it a promising candidate for further development as a therapeutic agent.

Eigenschaften

IUPAC Name |

(3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSFQQNRFOVLGQ-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the absolute configuration of eucomol?

A1: [] The absolute configuration of (-)-eucomol was determined through X-ray crystallography of its 7-O-p-bromophenacyl derivative. This analysis, utilizing anomalous dispersion of CuKα radiation by bromine, established the 3S chirality of the compound. You can find more details in this research article: .

Q2: Are there any enantioselective synthetic routes for this compound?

A2: [, ] Yes, several approaches for the enantioselective synthesis of eucomols have been explored. One method utilizes the Sharpless catalytic asymmetric dihydroxylation as a key step for introducing chirality. Another strategy involves the enantioselective oxidation of an enol phosphate intermediate. These methodologies provide access to enantiomerically enriched eucomols for further biological evaluation. You can find more details in these research articles: , and .

Q3: What were the initial studies on the discovery and isolation of this compound?

A3: [] this compound, along with eucomin, were identified as novel natural products belonging to the homo-isoflavone class. Their isolation and structural elucidation were first reported in the study: .

Q4: Has the synthesis of this compound and its derivatives been explored?

A4: [, , , ] Yes, researchers have developed various synthetic routes to access this compound and its derivatives. These synthetic efforts aim to provide sufficient quantities of the compounds for further investigation of their biological properties and potential applications. For detailed synthetic procedures and characterization data, refer to these research articles: , , .

Q5: Are there any studies investigating the biological activities of this compound or related compounds?

A5: [] Research has explored the in vitro anti-proliferative and anti-inflammatory activities of Prasachandaeng remedy, a traditional medicine containing this compound and other bioactive compounds. The study highlights the potential therapeutic benefits of this remedy and its constituents: .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.